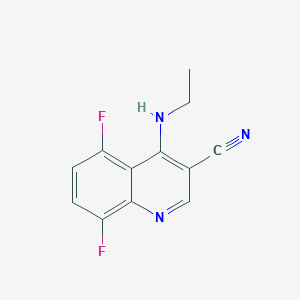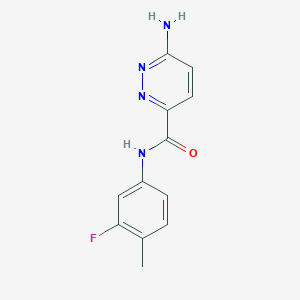![molecular formula C12H17N3O3 B7554875 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid, also known as CPP-115, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on neurological disorders such as epilepsy, anxiety, and addiction.
作用機序
The mechanism of action of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, this compound can reduce neuronal excitability and have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can increase the expression of GABA receptors in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its potential for toxicity at high doses, which may limit its clinical use.
将来の方向性
There are several potential future directions for research on 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. One area of interest is its potential as a treatment for neurological disorders such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on GABA levels and neuronal excitability. Finally, there is potential for the development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
合成法
The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves several steps, including the reaction of piperidine with 4-chloro-1H-pyrazole-5-carbonyl chloride to produce 1-(4-chloro-1H-pyrazol-5-yl)piperidine, which is then reacted with 3-bromopropionic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behavior in rodents. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
特性
IUPAC Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(17)2-1-9-3-5-15(6-4-9)12(18)10-7-13-14-8-10/h7-9H,1-6H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWFNQDAGSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)

![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)